5-(1-Adamantyl)-2-furohydrazide
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Overview
Description
5-(1-Adamantyl)-2-furohydrazide is a chemical compound that features a unique structure combining an adamantane moiety with a furohydrazide group Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the furohydrazide group introduces additional functional versatility
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Future Directions
Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional . Future research may focus on the synthesis of new adamantane derivatives and their potential applications in various fields .
Mechanism of Action
Target of Action
Adamantane derivatives are known for their wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects . The adamantyl group, derived from adamantane, is a bulky pendant group used to improve the thermal and mechanical properties of polymers .
Mode of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The adamantyl group is known to interact with its targets, leading to changes in their function .
Biochemical Pathways
Adamantane derivatives are known to influence various biochemical pathways due to their high reactivity
Pharmacokinetics
Adamantane derivatives are known to have desirable pharmacokinetic properties that contribute to their lower variability and low potential for drug interaction .
Result of Action
Adamantane derivatives are known for their wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets.
Action Environment
The adamantyl group is known to improve the thermal and mechanical properties of polymers, suggesting that it may confer stability under various environmental conditions .
Biochemical Analysis
Biochemical Properties
The adamantyl group in 5-(1-Adamantyl)-2-furohydrazide is known to interact with various biomolecules. For instance, it has been found to interact with the Class II major histocompatibility complex (MHC II) molecules, which are fundamental in initiating and propagating an immune response . The adamantyl group can improve the loading efficiency of peptides on MHC II molecules, converting the non-receptive peptide conformation of MHC II to a peptide-receptive conformation .
Cellular Effects
The cellular effects of this compound are not yet fully understood. Related adamantyl compounds have been found to have significant effects on cells. For example, adamantyl-substituted ligands have been found to inhibit cancer cell proliferation and promote the formation of different atypical tubulin assemblies .
Molecular Mechanism
The molecular mechanism of this compound involves specific interactions with biomolecules. For instance, in the case of MHC II molecules, the adamantyl group opens up the binding site of MHC II molecules by specific interactions with a yet undefined pocket .
Temporal Effects in Laboratory Settings
Related adamantyl compounds have been found to be quickly metabolized in human liver microsomes, with hydroxylation of the adamantyl ring being a major metabolic pathway .
Metabolic Pathways
Related adamantyl compounds have been found to undergo hydroxylation of the adamantyl ring in human liver microsomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Adamantyl)-2-furohydrazide typically involves the reaction of 1-adamantylamine with furoic acid hydrazide. The process can be carried out under mild conditions, often using ethanol as a solvent and heating the mixture to reflux. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the desired furohydrazide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantane moiety but lacks the furohydrazide group.
2-Furoic Acid Hydrazide: Contains the furohydrazide group but lacks the adamantane moiety.
5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles: Similar in structure but with different functional groups.
Uniqueness
5-(1-Adamantyl)-2-furohydrazide is unique due to its combination of the adamantane and furohydrazide moieties, which confer both stability and functional versatility. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-(1-adamantyl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-17-14(18)12-1-2-13(19-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBKUAYJWOXZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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